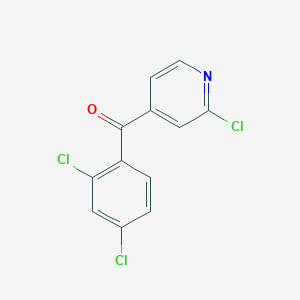
(2-Chloro-4-pyridinyl)(2,4-dichlorophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chloro-4-pyridinyl)(2,4-dichlorophenyl)methanone is an organic compound with the molecular formula C12H6Cl3NO It is a derivative of pyridine and phenylmethanone, characterized by the presence of chlorine atoms on both the pyridine and phenyl rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-pyridinyl)(2,4-dichlorophenyl)methanone typically involves the reaction of 2-chloro-4-pyridinecarboxaldehyde with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
(2-Chloro-4-pyridinyl)(2,4-dichlorophenyl)methanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine and phenyl rings can be substituted by other nucleophiles.
Reduction Reactions: The carbonyl group can be reduced to form corresponding alcohols.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Derivatives with different functional groups replacing the chlorine atoms.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids or other oxidized forms.
科学的研究の応用
(2-Chloro-4-pyridinyl)(2,4-dichlorophenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of (2-Chloro-4-pyridinyl)(2,4-dichlorophenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
(2-Chloro-4-pyridinyl)methanol: A related compound with a hydroxyl group instead of the carbonyl group.
(2-Chloro-4-pyridinyl)(2,3-dichlorophenyl)methanone: Similar structure but with different chlorine substitution on the phenyl ring.
Uniqueness
(2-Chloro-4-pyridinyl)(2,4-dichlorophenyl)methanone is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of chlorine atoms on both the pyridine and phenyl rings can enhance its stability and interaction with molecular targets.
特性
CAS番号 |
80099-91-8 |
|---|---|
分子式 |
C12H6Cl3NO |
分子量 |
286.5 g/mol |
IUPAC名 |
(2-chloropyridin-4-yl)-(2,4-dichlorophenyl)methanone |
InChI |
InChI=1S/C12H6Cl3NO/c13-8-1-2-9(10(14)6-8)12(17)7-3-4-16-11(15)5-7/h1-6H |
InChIキー |
RFPHKYYPKQTJOY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)C2=CC(=NC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


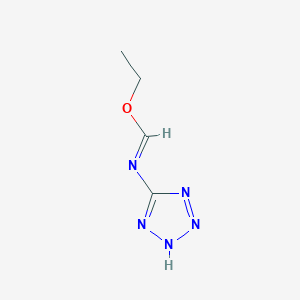
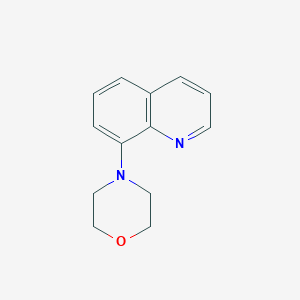
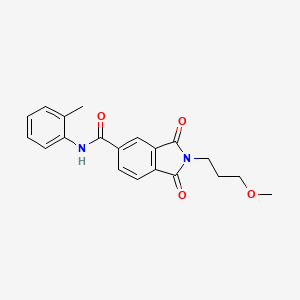
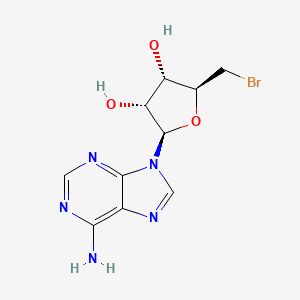
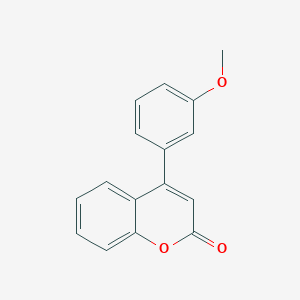
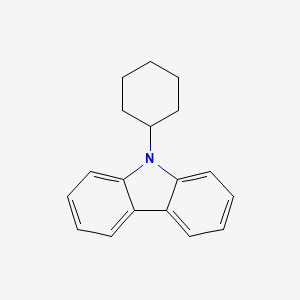
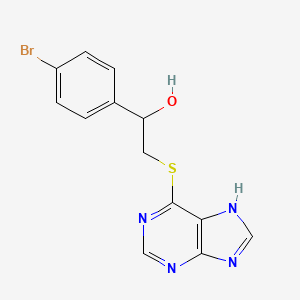
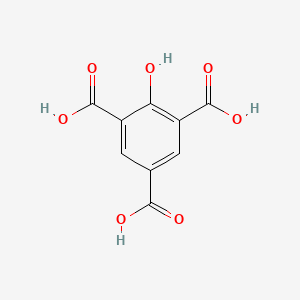
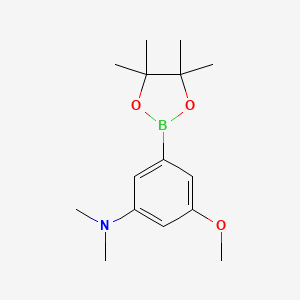
acetic acid](/img/structure/B14136877.png)
![2-chloro-N-[(3,6-dichloropyridin-2-yl)carbamoyl]benzenesulfonamide](/img/structure/B14136882.png)
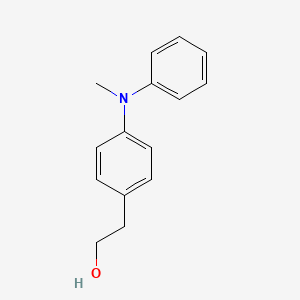

![3-[Hydroxy(phenyl)methyl]-2,2,6,6-tetramethylpiperidin-4-one](/img/structure/B14136900.png)
